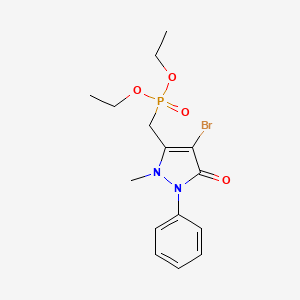

4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one, also known as BDPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in both organic solvents and water. BDPP is an important reagent for the synthesis of various organic compounds, and its unique properties make it a useful tool for researchers in a variety of fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

One study explores the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo derivatives, aiming to achieve antiviral activity. This research found that some derivatives exhibited notable inhibition against retrovirus replication in cell culture, highlighting the potential of bromo-substituted compounds in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antibacterial Activity

Research on compounds derived from "4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one" includes studies on their antibacterial properties. For instance, bromophenols isolated from the marine red alga Rhodomela confervoides showed significant antibacterial activity against various bacterial strains, suggesting the relevance of bromo-substituted compounds in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Organic Synthesis and Chemical Reactions

The synthesis of bromo(diethoxyphosphorylmethyl)furans demonstrates the utility of bromo-substituted compounds in organic synthesis, providing insights into the electrophilic substitution reactions involving bromine and the potential for creating diverse organic molecules (Pevzner, 2009).

Hypolipidemic Activities

Another facet of research on bromo-substituted compounds includes the study of their hypolipidemic activities. For example, novel quinazolines and 4(3H)-quinazolinones bearing a 4-[(diethoxyphosphoryl)methyl]phenyl group showed promise in lowering triglyceride and total cholesterol levels, providing a basis for the development of new hypolipidemic drugs (Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, & Tsuda, 1996).

Antioxidant Activity

The isolation and characterization of bromophenols from the marine red alga Rhodomela confervoides, revealing their potent antioxidant activities, also indicate the potential use of bromo-substituted compounds in protecting against oxidative stress (Li, Li, Gloer, & Wang, 2011).

Eigenschaften

IUPAC Name |

4-bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN2O4P/c1-4-21-23(20,22-5-2)11-13-14(16)15(19)18(17(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWDJNZVBTZUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Br)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2939449.png)

![3-cyclohexyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2939450.png)

![Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate](/img/structure/B2939452.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)

![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)